1-Ethylidenethiosemicarbazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H7N3S |
|---|---|
Molecular Weight |
117.18 g/mol |
IUPAC Name |
[(Z)-ethylideneamino]thiourea |
InChI |
InChI=1S/C3H7N3S/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2- |
InChI Key |
OOPAKHKIEGNKDU-DJWKRKHSSA-N |
Isomeric SMILES |
C/C=N\NC(=S)N |
Canonical SMILES |
CC=NNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethylidenethiosemicarbazide and Its Derivatives
General Synthetic Routes: Condensation Reactions
The cornerstone of 1-ethylidenethiosemicarbazide synthesis lies in the condensation reaction between a ketone and thiosemicarbazide (B42300). This reaction forms the ethylidene linkage and introduces the thiosemicarbazone moiety, a critical pharmacophore.
Reactions with Acetophenones and Analogues
The reaction of thiosemicarbazide with various substituted acetophenones is a widely employed method for generating a library of 1-(1-arylethylidene)thiosemicarbazide derivatives. orientjchem.orgscirp.org This straightforward synthesis typically involves refluxing equimolar amounts of the respective acetophenone (B1666503) and thiosemicarbazide in a suitable solvent, often in the presence of an acid catalyst. wisdomlib.orgjst.go.jp The electronic nature of the substituents on the acetophenone ring can influence the reaction rate and yield.
A range of acetophenone analogues, including those with hydroxyl, amino, methoxy, and nitro groups, have been successfully used to synthesize corresponding thiosemicarbazone derivatives. mdpi.com For instance, the synthesis of monosubstituted acetophenone thiosemicarbazones has been achieved by reacting the appropriate substituted acetophenone with thiosemicarbazide using p-toluenesulfonic acid as a catalyst. mdpi.com Similarly, 4-alkoxy substituted phenylethylidenethiosemicarbazide derivatives have been prepared by condensing alkoxy-acetophenones with thiosemicarbazide in anhydrous alcohol with acetic acid as a catalyst. jst.go.jp
Table 1: Synthesis of this compound Derivatives from Acetophenones
| Acetophenone Derivative | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Acetophenones | p-Toluenesulfonic acid | Not specified | Not specified | Not specified | mdpi.com |
| Alkoxy-acetophenones | Acetic acid | Anhydrous alcohol | Not specified | Good to excellent | jst.go.jp |
| 4-Nitroacetophenone | Anilinium chloride | Methanol (B129727) | Room temperature, 24h | Excellent | academicjournals.orgscispace.com |
| Acetophenone | Glacial acetic acid | Ethanol (B145695) | Heating | Not specified | wisdomlib.org |
This table is interactive and represents a selection of reported synthetic methods.
Reactions with Heterocyclic Ethanones
The synthetic utility of this condensation reaction extends to the use of heterocyclic ethanones, yielding 1-ethylidenethiosemicarbazides bearing various heterocyclic moieties. orientjchem.org This approach allows for the introduction of diverse structural motifs, which can significantly influence the chemical and biological properties of the final compounds. For example, 1-[1-(2-amino-4-methylthiazol-5-yl)ethylidene]thiosemicarbazide is prepared through the reaction of the corresponding acetylthiazole derivative with thiosemicarbazide. mdpi.com Similarly, 2-acetylpyridine (B122185) can be condensed with 4-methyl-3-thiosemicarbazide to form 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide. amazonaws.com
Functional Group Modifications and Derivatization Strategies
The basic this compound structure is a launchpad for further chemical modifications, enabling the creation of a vast array of derivatives with tailored properties.
N-Substituted Derivatives
Substitution on the nitrogen atoms of the thiosemicarbazide moiety offers a powerful tool for modulating the compound's characteristics. N(4)-substituted thiosemicarbazones are commonly synthesized by reacting a ketone with an N(4)-substituted thiosemicarbazide. For example, 4-ethyl-3-thiosemicarbazide (B82095) has been reacted with various hydroxybenzaldehydes to synthesize N(3)-ethyl thiosemicarbazone derivatives. researchgate.net The synthesis of 1,4-disubstituted thiosemicarbazides can be achieved by treating carbohydrazides with aryl isothiocyanates. researchgate.net
Ring System Incorporations (e.g., Chromen, Thiazole)
The incorporation of additional ring systems is a key strategy for creating more complex and often more biologically active molecules. This is frequently achieved by reacting the pre-formed this compound with suitable bifunctional reagents.
Chromene Derivatives: Chromone-based thiosemicarbazone derivatives have been synthesized through the condensation of chromene aldehydes with thiosemicarbazides. acs.org For instance, 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde can be reacted with a thiosemicarbazide in methanol with a catalytic amount of p-toluenesulfonic acid to yield the corresponding chromene-thiosemicarbazone. acs.org Another approach involves a three-component condensation of 4-hydroxycoumarin, 5,5-dimethyl-1,3-cyclohexanedione, and aromatic aldehydes to synthesize complex chromeno[4,3-b]chromene derivatives. nih.gov
Thiazole (B1198619) Derivatives: The synthesis of thiazole rings from thiosemicarbazones is a well-established and versatile transformation. scielo.br A common method is the Hantzsch thiazole synthesis, which involves the cyclization of thiosemicarbazones with α-haloketones. scielo.brresearchgate.net For example, thiosemicarbazones can be cyclized with α-bromoacetophenone to yield thiazole heterocycles. scielo.br The reaction of this compound derivatives with reagents like 3-(2-bromoacetyl)-2H-chromen-2-one leads to the formation of 2-hydrazonothiazoles with a coumarin (B35378) moiety. orientjchem.org Furthermore, reacting 1-[1-(2-amino-4-methylthiazol-5-yl)ethylidene]thiosemicarbazide with α-keto-hydrazonoyl halides results in 5-hydrazono-thiazole derivatives. mdpi.com
Table 2: Synthesis of Thiazole Derivatives from 1-Ethylidenethiosemicarbazides
| Thiosemicarbazone Derivative | Reagent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Aromatic thiosemicarbazones | α-Bromoacetophenone | Not specified | Thiazole heterocycles | scielo.br |
| 1-Ethylidenethiosemicarbazides | 3-(2-Bromoacetyl)-2H-chromen-2-one | Ethanol | 2-Hydrazonothiazoles with coumarin moiety | orientjchem.org |
| 1-[1-(2-Amino-4-methylthiazol-5-yl)ethylidene]thiosemicarbazide | α-Keto-hydrazonoyl halides | Dioxane, triethylamine (B128534), reflux | 5-Hydrazono-thiazole derivatives | mdpi.com |
This table is interactive and provides examples of thiazole ring formation.
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to this compound and its derivatives.
Both acid and base catalysis are commonly employed in the initial condensation reaction. academicjournals.org Acids such as acetic acid, wisdomlib.orgjst.go.jp p-toluenesulfonic acid, mdpi.com and even stronger acids like concentrated H2SO4 have been reported. derpharmachemica.com Sulphamic acid has been highlighted as a mild, efficient, and inexpensive catalyst for the synthesis of thiosemicarbazones at room temperature, offering excellent yields and shorter reaction times. derpharmachemica.com
Base catalysts, such as triethylamine, are frequently used in subsequent cyclization reactions, for instance, in the synthesis of thiazole derivatives from thiosemicarbazones and hydrazonoyl chlorides. frontiersin.org
More advanced catalytic systems have also been explored. For example, ionic liquids like 2-hydroxyethylammonium acetate (B1210297) have been shown to be efficient and environmentally friendly catalysts for the synthesis of N-(tetra-O-acetyl-D-glucopyranosyl)thiosemicarbazones in water under microwave irradiation. researchgate.net Metal complexes, particularly those of palladium and nickel, have been investigated as catalysts for cross-coupling reactions involving thiosemicarbazone ligands, demonstrating their utility in forming carbon-carbon bonds. mdpi.com
Table 3: Catalysts in the Synthesis of this compound and Derivatives
| Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Sulphamic acid | Condensation | Mild, efficient, inexpensive, room temperature | derpharmachemica.com |
| Anilinium chloride | Condensation | Optimal for general acid-base catalysis, excellent yield | academicjournals.orgscispace.com |
| Triethylamine | Cyclization (Thiazole synthesis) | Basic catalyst for elimination reactions | frontiersin.org |
| 2-Hydroxyethylammonium acetate (Ionic Liquid) | Condensation (Glycosyl thiosemicarbazones) | Environmentally friendly, high yields, reusable | researchgate.net |
| Palladium and Nickel complexes | Cross-coupling reactions | Catalyze C-C bond formation | mdpi.com |
This interactive table summarizes various catalytic approaches.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the molecular vibrations of a sample. By analyzing the absorption or scattering of light, it is possible to identify the functional groups present in a molecule, offering a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups absorb at characteristic frequencies, allowing for the identification of the structural components of 1-Ethylidenethiosemicarbazide.
The characterization of compounds derived from ethylidenethiosemicarbazide has been reported in various studies, confirming their structures through techniques including FT-IR. nih.govresearchgate.net For this compound, the key expected vibrational bands are associated with the N-H, C-H, C=N, and C=S functional groups.
Expected FT-IR Spectral Data for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3400 - 3100 | Stretching |
| C-H (sp³) | 2980 - 2850 | Stretching |
| C=N (imine) | 1690 - 1640 | Stretching |
| N-H | 1650 - 1550 | Bending |
| C=S (thione) | 1250 - 1020 | Stretching |
The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as broad bands in the high-frequency region of the spectrum. The C-H stretching of the ethylidene methyl group would be observed just below 3000 cm⁻¹. The C=N stretching of the imine bond is a key characteristic band. The C=S stretching vibration, which is characteristic of the thioamide group, typically appears in the fingerprint region and can sometimes be coupled with other vibrations, making its assignment complex. Studies on related thiosemicarbazone derivatives, such as those with a 4-chlorophenyl or 3-methoxyphenyl (B12655295) group, have utilized FT-IR to confirm the presence of these core functional groups. Current time information in Bangalore, IN.scilit.com
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, usually from a laser in the near-infrared region. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric bonds. The combination of both techniques offers a more complete vibrational analysis.
For this compound, FT-Raman spectroscopy is particularly useful for identifying the C=S and C=N bonds, as well as the carbon backbone. Experimental and theoretical studies on derivatives like (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide have successfully employed FT-Raman for structural elucidation. Current time information in Bangalore, IN.
Expected FT-Raman Spectral Data for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3400 - 3100 | Stretching |
| C-H (sp³) | 2980 - 2850 | Stretching |
| C=N (imine) | 1690 - 1640 | Stretching |
| C=S (thione) | 1250 - 1020 | Stretching |
In the FT-Raman spectrum, the C=S stretching vibration often gives a more intense and easily identifiable peak compared to the FT-IR spectrum. Similarly, the C=N stretching vibration would also be clearly visible. The symmetric vibrations of the molecule will be particularly Raman active. The analysis of related compounds shows that DFT calculations are often used in conjunction with experimental FT-Raman data to precisely assign the observed vibrational modes. scilit.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethylidene group and the NH protons of the thiosemicarbazide (B42300) moiety. The characterization of various heterocyclic compounds synthesized from ethylidenethiosemicarbazide has been confirmed using ¹H NMR. nih.govresearchgate.net
Expected ¹H NMR Spectral Data for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~1.8 - 2.2 | Doublet | 3H |
| CH | ~7.5 - 8.0 | Quartet | 1H |
| NH₂ | Variable (broad) | Singlet | 2H |
| NH | Variable (broad) | Singlet | 1H |
The methyl (CH₃) protons of the ethylidene group would likely appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, would appear as a quartet due to coupling with the three methyl protons. The chemical shifts of the NH and NH₂ protons can be broad and their positions can vary depending on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, a feature that can be confirmed by a D₂O exchange experiment.
Carbon-13 NMR (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum (unless there is accidental equivalence). The chemical shift of each signal is indicative of the carbon's bonding environment (sp³, sp², sp hybridization) and the presence of electronegative atoms.
The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The structures of various derivatives synthesized from ethylidenethiosemicarbazide have been confirmed through ¹³C NMR analysis. nih.govresearchgate.net
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| CH₃ | ~10 - 20 |
| C=N | ~140 - 160 |
| C=S | ~170 - 190 |
The methyl carbon (CH₃) is expected to resonate in the upfield region of the spectrum. The imine carbon (C=N) will appear significantly downfield due to its sp² hybridization and proximity to the electronegative nitrogen atom. The thiocarbonyl carbon (C=S) is expected to be the most downfield signal, a characteristic feature of thioamides and related compounds.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, characteristic fragment ions.
For this compound (C₃H₇N₃S), the expected molecular weight is approximately 117.16 g/mol . The mass spectrum would show a molecular ion peak corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the N-N bond, the C-N bonds, and the loss of small neutral molecules. The structures of reaction products of ethylidenethiosemicarbazide have been confirmed by mass spectrometry. nih.govdntb.gov.ua
Expected Mass Spectrometry Data for this compound:
| Ion | m/z (expected) | Description |
| [C₃H₇N₃S]⁺ | 117 | Molecular Ion (M⁺) |
| [C₂H₄N]⁺ | 42 | Fragment from cleavage of the C-N bond |
| [CH₃N₂S]⁺ | 75 | Fragment from cleavage of the N-N bond |
| [H₂NCS]⁺ | 60 | Thioamide fragment |
The relative abundances of these fragment ions would provide further clues to the molecule's structure. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.com This absorption corresponds to the excitation of electrons to higher energy orbitals and provides insights into the electronic structure of a molecule. msu.edu The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which absorption is maximal (λmax), which are characteristic of specific chromophores (light-absorbing functional groups) within the molecule. azooptics.com
For derivatives of this compound, UV-Vis spectroscopy helps in characterizing the electronic transitions within the molecule. Investigations into the UV-Vis spectra of compounds like (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide have been performed to understand their electronic properties. nih.gov The absorption bands observed in the UV-Vis region for these compounds are typically associated with π→π* and n→π* electronic transitions. azooptics.com The π→π* transitions, usually of high intensity, occur in the conjugated systems formed by the aromatic ring and the thiosemicarbazide backbone. msu.eduazooptics.com The n→π* transitions, which are generally weaker, are associated with the non-bonding electrons on the sulfur and nitrogen atoms of the thiosemicarbazide moiety. azooptics.com The position and intensity of these absorption bands can be influenced by the substituent on the phenyl ring and the solvent used for analysis.
Single Crystal X-ray Diffraction Analysis
The crystal structures of several this compound analogues have been determined using single-crystal X-ray diffraction. Crystals suitable for analysis are typically grown by slow evaporation from solutions like acetone (B3395972) or ethanol (B145695). nih.govresearchgate.net Data collection is performed on diffractometers, such as the Oxford Diffraction Xcalibur or Bruker D8 QUEST, using monochromatic X-ray radiation (commonly Mo Kα or Cu Kα). uhu-ciqso.esnih.govnih.govbruker.com
The collected diffraction data is processed, and the structure is solved and refined using established software programs like SIR2008 for structure solution and SHELXL97 for refinement. nih.gov The refinement process minimizes the difference between observed and calculated structure factors, resulting in low R-factors (e.g., R = 0.037 for the 4-chloro analogue), indicating a good fit of the model to the experimental data. nih.gov Crystallographic data for several representative analogues are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|
| (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide | C₉H₁₀ClN₃S | Monoclinic | P2₁/c | 9.2760(2) | 13.9990(3) | 8.3970(2) | 90 | 97.448(2) | 90 | nih.gov |
| 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide | C₉H₁₀N₄O₂S | Triclinic | P-1 | 7.4450(15) | 9.3180(19) | 9.4050(19) | 62.08(3) | 76.41(3) | 69.02(3) | nih.gov |
| (E)-1-[1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene]thiosemicarbazide | C₁₂H₁₀BrN₃O₂S | Triclinic | P-1 | 6.3796(6) | 8.1260(7) | 13.3756(12) | - | - | - | nih.gov |
| 1-[1-(2-Fluorophenyl)ethylidene]thiosemicarbazide | C₉H₁₀FN₃S | Monoclinic | P2₁/c | - | - | - | - | - | - | researchgate.net |
X-ray diffraction studies reveal that this compound derivatives predominantly adopt an E configuration with respect to the imine C=N double bond. nih.govnih.gov This conformation is a common feature in related thiosemicarbazone structures. The thiosemicarbazide moiety itself exhibits a degree of planarity. For instance, in (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide, the thiosemicarbazide side chain (C7/N1/N2/C9/S1/N3) is largely planar. nih.govresearchgate.net
The molecule is not entirely flat, as there is typically a significant twist between the plane of the aromatic ring and the plane of the thiosemicarbazide group. This twist is quantified by the dihedral angle between these two planes. The conformation is generally in the thione form, as evidenced by the C=S bond lengths (e.g., 1.685(2) Å in the 4-nitro analogue), which are consistent with a carbon-sulfur double bond. nih.gov The N1-N2 bond length of approximately 1.380 (2) Å is also characteristic of thiosemicarbazone systems. nih.govresearchgate.net
Hydrogen bonds play a critical role in stabilizing the crystal structures of this compound derivatives, leading to the formation of extended supramolecular assemblies. libretexts.org A recurrent and dominant motif is the intermolecular N—H⋯S hydrogen bond. nih.govnih.gov In many analogues, these interactions link molecules into chains or dimers. For example, in the crystal structure of (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide, molecules form chains parallel to the c-axis through N—H⋯S hydrogen bonds. nih.govresearchgate.net Similarly, in the 4-nitro derivative, intermolecular N—H⋯S interactions contribute to stabilizing the crystal structure. nih.gov
In some cases, these primary chains are further interconnected by other weak interactions. The 4-chloro analogue features additional weak N—H⋯Cl hydrogen bonds that link the chains into a two-dimensional network. nih.govresearchgate.net In the 4-nitro analogue, N—H⋯O hydrogen bonds involving the nitro group serve a similar cross-linking function. nih.gov
This angle is sensitive to the nature and position of substituents on the aromatic ring. For example, the dihedral angle in (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide (a para-substituted compound) is 44.25 (1)°. nih.govresearchgate.net This value is notably different from that of its ortho-chloro analogue, which exhibits a larger dihedral angle of 57.48 (1)°, likely due to increased steric hindrance from the ortho substituent. nih.govresearchgate.net In contrast, the 4-nitro analogue shows a much smaller dihedral angle of 19.78 (127)°. nih.gov The planarity is even more pronounced in the coumarin-containing analogue, where the dihedral angle between the chromene ring system and the thiosemicarbazide unit is only 17.50 (5)°. nih.govresearchgate.net
The torsion angle around the N-N bond (e.g., C7=N1—N2—C9) is typically close to 180°, confirming the trans geometry across this bond. nih.govresearchgate.net
| Compound | Dihedral Angle Description | Angle (°) | Ref. |
|---|---|---|---|
| (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide | Between chlorobenzene (B131634) ring and thiosemicarbazide moiety | 44.25(1) | nih.govresearchgate.net |
| (E)-1-[1-(2-Chlorophenyl)ethylidene]thiosemicarbazide | Between chlorobenzene ring and thiosemicarbazide moiety | 57.48(1) | nih.govresearchgate.net |
| 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide | Between benzene (B151609) ring and C-N-N-S plane | 19.78(127) | nih.gov |
| (E)-1-[1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene]thiosemicarbazide | Between 2H-chromene ring and thiosemicarbazide moiety | 17.50(5) | nih.govresearchgate.net |
| (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide | C(7)=N(1)—N(2)—C(9) Torsion Angle | 171.36(2) | nih.govresearchgate.net |
Based on a comprehensive review of available scientific literature, detailed computational and theoretical studies focusing exclusively on the parent compound This compound are not presently available. The body of research in this area is concentrated on various substituted derivatives of this molecule.
These studies on derivatives employ sophisticated computational methods to explore molecular structure, stability, and reactivity. While this research provides valuable insights into the chemical behavior of the broader class of ethylidenethiosemicarbazide compounds, the specific data required to generate an article solely on the unsubstituted parent molecule, as per the requested outline, does not appear in the public domain.
Therefore, it is not possible to provide an article that strictly adheres to the specified constraints of focusing only on "this compound" with detailed research findings for the requested subsections. The available literature investigates compounds such as 1-(1-(3-methoxyphenyl) ethylidene) thiosemicarbazide and (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide, but not the specific parent compound itself.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Frontier Molecular Orbital (FMO) Analysis
Energy Gap (HOMO-LUMO Gap) Significance
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. wisdomlib.orgschrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's behavior. wisdomlib.orgschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com The gap can also signify the potential for intramolecular charge transfer, where electron density moves from the HOMO to the LUMO region upon electronic excitation. nih.govirjweb.comcsic.es
Theoretical investigations on derivatives such as (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide have utilized DFT calculations to determine the HOMO and LUMO energies, confirming that charge transfer occurs within the molecule. nih.govcsic.es The analysis of this energy gap helps to prove the bioactive potential of a molecule. irjweb.com
Below is a table summarizing the conceptual significance of the HOMO-LUMO gap.
| Parameter | Represents | Significance of Value |
| HOMO Energy | Electron-donating ability | Higher energy indicates a better electron donor. |
| LUMO Energy | Electron-accepting ability | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A small gap implies high reactivity and low stability; a large gap implies low reactivity and high stability. irjweb.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This technique provides a quantitative basis for analyzing intramolecular interactions, such as the delocalization of electron density and hyperconjugative effects, which are crucial for understanding molecular stability. researchgate.netidexlab.com
NBO analysis quantifies the strength of these interactions through a second-order perturbation theory analysis of the Fock matrix. The stabilization energy, denoted as E(2), is calculated for each donor-acceptor interaction. wisc.edu A higher E(2) value indicates a more significant interaction and a greater contribution to molecular stability. wisc.edu Theoretical studies on derivatives of 1-ethylidenethiosemicarbazide have used NBO analysis to evaluate these hyperconjugative interactions and have identified them as a primary source of molecular stability. researchgate.netidexlab.comresearchgate.net
The table below illustrates the type of data generated from an NBO analysis to show these stabilizing interactions.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| σ(C-H) | π(C=N) | Illustrative Value |
| σ(C-C) | σ(N-N) | Illustrative Value |
| LP(N) | π(C=S) | Illustrative Value |
| LP(S) | σ(C-N) | Illustrative Value |
| Note: LP denotes a lone pair. The values are illustrative of the output of an NBO calculation. |
Delocalization of Electron Charge Density
Natural Localized Molecular Orbital (NLMO) Analysis
Natural Localized Molecular Orbitals (NLMOs) are semi-localized orbitals that are derived from the NBO analysis. wisc.edu Each NLMO is primarily composed of a single parent NBO, with minor contributions from other orbitals, often referred to as the "delocalization tail." wisc.eduresearchgate.net This analysis provides a clear and compact description of the molecular wave function in terms of localized bonding patterns. NLMO analysis has been employed in conjunction with NBO to investigate the molecular stability of this compound derivatives, such as (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide. nih.govcsic.esidexlab.comresearchgate.net
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br These different arrangements, or conformers, often have different energies, and understanding their relative stability is essential for predicting the physical and chemical properties of a molecule. nih.govchemicalpapers.com
Theoretical Conformational Structure Analyses
Theoretical methods, particularly DFT, are powerful tools for performing conformational analysis. nih.govchemicalpapers.com By calculating the potential energy surface as a function of bond rotations, researchers can identify the most stable conformers (energy minima) and the transition states between them. auremn.org.br
For this compound and its derivatives, conformational analysis is critical for determining the geometry around the C=N double bond (E/Z isomerism) and the orientation of the thiosemicarbazide (B42300) moiety. Studies on related thiosemicarbazones have shown that these molecules often exist predominantly in the more stable E configuration. researchgate.net The analysis also considers the disposition of protons around the C=S bond, which can adopt syn or anti conformations. researchgate.net For instance, investigations of 1-(1-(3-methoxyphenyl) ethylidene) thiosemicarbazide involved conformational analysis to understand the energy changes associated with different molecular geometries. nih.govresearchgate.net
The findings from these theoretical analyses provide a detailed picture of the preferred three-dimensional structure of the molecule, which is fundamental to its interactions and function.
| Compound Derivative | Method | Key Conformational Findings |
| 1-(1-(3-methoxyphenyl) ethylidene) thiosemicarbazide | DFT | Examination of molecular positions and associated energy changes. nih.govresearchgate.net |
| Substituted Thiosemicarbazones | NMR, DFT | Found to exist primarily in the stable E configuration with a syn, syn disposition of NH protons around the C=S bond. researchgate.net |
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule and identify its stable isomers and the transition states that separate them. This is typically achieved by systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. uni-muenchen.de
For instance, a scan of the dihedral angle C-N-N-C would reveal the rotational barrier between different orientations of the ethylidene group relative to the thiocarbamoyl moiety. The resulting energy profile would map out the low-energy (stable) conformations and the high-energy (transition state) structures. Studies on similar thiosemicarbazones have shown that such scans can identify multiple stable rotational isomers. researchgate.netresearchgate.net The global minimum on the potential energy surface corresponds to the most stable conformer of the molecule. researchgate.net
Torsional and Steric Strain Considerations
The conformations of this compound are governed by a balance of electronic effects and steric interactions. The two primary forms of strain that influence its three-dimensional structure are torsional strain and steric strain.
Torsional Strain arises from the repulsion between electron clouds in adjacent bonds. researchgate.net In this compound, this strain is most pronounced in eclipsed conformations, where the bonds on adjacent atoms are aligned. For example, rotation around the N-N bond will lead to conformations where the C=N bond of the ethylidene group eclipses the C=S bond of the thiosemicarbazide group, resulting in a higher energy state compared to a staggered arrangement. dntb.gov.ua DFT calculations on related thiosemicarbazones have quantified these rotational barriers, which are typically in the range of a few kcal/mol. researchgate.netnih.gov
Steric Strain , or van der Waals strain, occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. openochem.org This is particularly relevant for the ethylidene group (CH3-CH=). The methyl group is bulkier than a hydrogen atom, and its orientation can lead to steric clashes with the thioamide part of the molecule. The gauche conformation in similar molecules, for instance, can be destabilized by steric repulsion between bulky groups. openochem.org In eclipsed conformations, both torsional and steric strain can be present simultaneously, leading to significant energy penalties. dntb.gov.ua The interplay of these strains dictates the preferred geometry, which typically seeks to minimize these repulsive interactions.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent intermediate or near-zero potential. mdpi.com
For this compound, MEP analysis is expected to show distinct regions of reactivity:
Negative Potential (Red/Yellow): The highest electron density is anticipated to be localized on the sulfur atom of the thiocarbonyl group (C=S) and, to a lesser extent, on the nitrogen atoms of the hydrazine (B178648) and imine groups. researchgate.netorientjchem.orgnanobioletters.com These electronegative atoms are the primary sites for electrophilic attack and for coordinating to metal ions.
Positive Potential (Blue): The most positive potential is expected around the hydrogen atoms of the amine (-NH2) and hydrazone (-NH-) groups. These sites are the most likely to be involved in hydrogen bonding or to be attacked by nucleophiles. researchgate.netnanobioletters.com
The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. mdpi.com
Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)
To quantify the chemical reactivity and stability of this compound, a range of conceptual DFT-based descriptors can be calculated. These include both global descriptors, which describe the molecule as a whole, and local descriptors, which identify reactivity at specific atomic sites. nih.govnsps.org.ng
Global Reactivity Descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org Key descriptors include:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. usp.br
Softness (σ): The reciprocal of hardness (σ = 1/η), indicating how easily the molecule's electron cloud can be polarized. Higher softness implies higher reactivity. acs.orgusp.br
Electronegativity (χ): The ability of the molecule to attract electrons. nih.gov
Chemical Potential (μ): Related to the "escaping tendency" of electrons from the molecule. nih.gov
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. acs.org
| Descriptor | Formula | Typical Value Range for Thiosemicarbazones (eV) | Reference |
| Ionization Potential (I) | I ≈ -EHOMO | 5.3 - 6.0 | nih.govacs.org |
| Electron Affinity (A) | A ≈ -ELUMO | 2.1 - 2.6 | nih.govacs.org |
| Hardness (η) | η = (I - A) / 2 | 1.5 - 2.1 | nih.govusp.br |
| Softness (σ) | σ = 1 / η | 0.24 - 0.33 | nih.govusp.br |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.8 - 4.2 | nih.gov |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.8 to -4.2 | nih.gov |
| Electrophilicity (ω) | ω = μ² / (2η) | 4.8 - 5.5 | nih.govacs.org |
This table presents typical values for thiosemicarbazone derivatives calculated using DFT methods. The exact values for this compound would require specific calculation.
Fukui Functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to a specific type of attack. scielo.br By analyzing the change in electron density when an electron is added or removed, one can determine the sites for:
Nucleophilic Attack (f+): Indicates the most favorable site for an incoming nucleophile. In thiosemicarbazides, this is often associated with specific carbon atoms. mdpi.com
Electrophilic Attack (f-): Points to the atom most likely to be attacked by an electrophile. For thiosemicarbazides, the sulfur and nitrogen atoms are common sites for electrophilic attack. mdpi.comasianpubs.org
Radical Attack (f0): Identifies the site most susceptible to radical reactions. mdpi.com
These descriptors provide a detailed map of reactivity across the entire molecule, complementing the qualitative picture given by the MEP map.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are capable of altering the properties of light, a characteristic that is highly valuable for applications in telecommunications, optical computing, and laser technology. lew.rodntb.gov.ua Organic molecules with extended π-conjugation, donor-acceptor groups, and high polarizability often exhibit significant NLO responses. Thiosemicarbazones are a class of compounds frequently investigated for their NLO properties. usp.bracs.org
The key parameters for evaluating NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β).
Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. A high β value is a primary indicator of a potentially useful NLO material. nih.gov
These properties can be calculated using DFT methods. For comparison, the calculated values are often benchmarked against a standard NLO material, such as urea. usp.bracs.org Computational studies on various thiosemicarbazone derivatives have consistently shown that their first hyperpolarizability (β) values are many times greater than that of urea, indicating a strong NLO response. acs.orgacs.orgresearchgate.net The presence of the C=N-N-C=S conjugated system in this compound, along with the electron-donating amine groups and the electron-accepting thiocarbonyl group, suggests it is a promising candidate for NLO applications.
| Compound | ⟨α⟩ (a.u.) | βtotal (a.u.) | βtotal (relative to Urea) | Reference |
| Urea (reference) | ~28 | ~43 | 1.0 | usp.bracs.org |
| Salicylaldehyde (B1680747) Thiosemicarbazone Derivative 1 | 293 | 293 | ~6.8x | usp.br |
| Salicylaldehyde Thiosemicarbazone Derivative 2 | 316 | 463 | ~10.8x | usp.br |
| Salicylaldehyde Thiosemicarbazone Derivative 3 | 321 | 508 | ~11.8x | usp.br |
| 3-Ethoxysalicylaldehyde Thiosemicarbazone Derivative | 421 | 858 | ~20.0x | researchgate.net |
This table shows representative calculated NLO properties for various thiosemicarbazone derivatives compared to urea. The values highlight the significant NLO potential of this class of compounds.
Coordination Chemistry: Metal Complexes of 1 Ethylidenethiosemicarbazide
Synthesis of Metal Complexes
The synthesis of metal complexes with 1-Ethylidenethiosemicarbazide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The specific conditions, such as the choice of solvent, temperature, and pH, can influence the nature of the resulting complex.
Complexation with Transition Metals (e.g., La(III), Zn(II), Mn(II), Ni(II), Fe(III))
Complexes of this compound and its derivatives have been successfully synthesized with a range of transition metals. For instance, a La(III) complex with a substituted this compound was prepared using an ethanolic solution of lanthanum(III) nitrate (B79036) under ultrasonic irradiation. ekb.eg Similarly, Zn(II) complexes have been synthesized through the condensation of 2-acetylpyridine (B122185) and 4-methyl-3-thiosemicarbazide, followed by reaction with zinc acetate (B1210297). amazonaws.comamazonaws.com
The synthesis of Mn(II) and Ni(II) complexes with 4-cyclohexyl-1-(1-(pyrazin-2-yl)ethylidene)thiosemicarbazide has also been reported, yielding crystalline products. nih.gov Furthermore, Fe(III) complexes have been prepared using salicylaldehyde (B1680747) thiosemicarbazone and iron(III) chloride in the presence of sodium acetate. pmf.unsa.ba The synthesis of various other transition metal complexes, including those with Cu(II) and Co(II), often involves refluxing the ligand and the metal salt in an appropriate solvent like ethanol (B145695) or methanol (B129727). tandfonline.comresearchgate.nettandfonline.comresearchgate.net
Stoichiometric Ratios and Reaction Conditions
The stoichiometry of the resulting metal complexes is a critical aspect of their synthesis. In many cases, a 1:2 metal-to-ligand ratio is observed. For example, the La(III) complex of 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide was found to have a 1:2 stoichiometric ratio. ekb.eg Similarly, Zn(II) complexes are often formed in a 2:1 ligand-to-metal molar ratio, resulting in a neutral complex. amazonaws.comamazonaws.com The reaction conditions, such as the solvent and temperature, play a significant role. For instance, the synthesis of La(III) complexes has been carried out in ethanol under ultrasonic irradiation for 60 minutes. ekb.eg For Zn(II) complexes, the reaction is typically performed in ethanol. amazonaws.comamazonaws.com The synthesis of Fe(III) complexes has been achieved in the presence of sodium acetate with the addition of FeCl₃·6H₂O. pmf.unsa.ba The general procedure for many of these syntheses involves dissolving the ligand and the metal salt in a suitable solvent, often with gentle heating or refluxing for a period to ensure complete complex formation. tandfonline.comresearchgate.net
| Metal Ion | Ligand | Stoichiometric Ratio (Metal:Ligand) | Reaction Conditions | Reference |
| La(III) | 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide | 1:2 | Ethanolic solution, ultrasonic irradiation | ekb.eg |
| Zn(II) | 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | 1:2 | Ethanol | amazonaws.comamazonaws.com |
| Fe(III) | Salicylaldehyde thiosemicarbazone | Not specified | Presence of sodium acetate, addition of FeCl₃·6H₂O | pmf.unsa.ba |
| Mn(II) | 4-cyclohexyl-1-(1-(pyrazin-2-yl)ethylidene)thiosemicarbazide | 1:2 | Not specified | nih.gov |
| Ni(II) | 4-cyclohexyl-1-(1-(pyrazin-2-yl)ethylidene)thiosemicarbazide | 1:2 | Not specified | nih.gov |
Ligand Behavior and Chelation Properties
This compound and its derivatives are versatile ligands capable of coordinating to metal ions in different modes. This flexibility is due to the presence of multiple potential donor atoms within their structure.
Bidentate and Tridentate Chelation Modes
These ligands can act as bidentate or tridentate chelating agents. In many complexes, the ligand coordinates to the metal ion in a bidentate fashion, utilizing the azomethine nitrogen and the thiol sulfur atoms. ekb.eg This mode of coordination is common in complexes with metals like La(III). ekb.eg However, when a suitable substituent is present, such as a pyridine (B92270) ring, the ligand can exhibit tridentate behavior. In such cases, coordination occurs through the azomethine nitrogen, the thiol sulfur, and the pyridine nitrogen atom. amazonaws.comamazonaws.com This tridentate chelation often leads to the formation of stable six-membered chelate rings.
Donor Atoms and Coordination Environment (e.g., Azomethine Nitrogen, Thiol Sulfur, Pyridine Nitrogen)
The primary donor atoms in this compound ligands are the azomethine nitrogen and the sulfur atom of the thiosemicarbazide (B42300) moiety. ekb.egamazonaws.comamazonaws.com The involvement of the thiol sulfur in coordination is often confirmed by the disappearance of the ν(C=S) band and the appearance of a new band corresponding to the ν(C-S) vibration in the infrared spectra of the complexes. amazonaws.comamazonaws.com The coordination of the azomethine nitrogen is indicated by a shift in the ν(C=N) stretching frequency. amazonaws.comamazonaws.com In ligands derived from 2-acetylpyridine, the pyridine nitrogen also participates in coordination, leading to a tridentate chelation mode. amazonaws.comamazonaws.com The coordination environment around the metal center is thus determined by the number of coordinating ligands and their denticity. For instance, with two tridentate ligands, a hexacoordinated, often distorted octahedral, geometry is common for metals like Zn(II). amazonaws.comamazonaws.com
| Chelation Mode | Donor Atoms | Example Metal Complexes | Reference |
| Bidentate | Azomethine Nitrogen, Thiol Sulfur | La(III) complexes | ekb.eg |
| Tridentate | Azomethine Nitrogen, Thiol Sulfur, Pyridine Nitrogen | Zn(II) complexes | amazonaws.comamazonaws.com |
Structural Characterization of Metal Complexes
The structures of the metal complexes of this compound are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction. Elemental analysis provides the empirical formula, while molar conductance measurements can indicate whether the complex is an electrolyte or non-electrolyte. amazonaws.comamazonaws.com
Infrared (IR) spectroscopy is crucial for identifying the coordinating atoms of the ligand. Shifts in the vibrational frequencies of the C=N, C=S, and N-N bonds upon complexation provide evidence for their involvement in bonding to the metal ion. amazonaws.comamazonaws.com For example, a shift to lower frequency of the C=N band and the disappearance of the C=S band, coupled with the appearance of a new C-S band, confirms the coordination of the azomethine nitrogen and the deprotonated thiol sulfur. amazonaws.comamazonaws.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used to confirm the deprotonation of the ligand upon coordination. The disappearance of the N-H proton signal in the spectrum of the complex compared to the free ligand is a key indicator. amazonaws.comamazonaws.com
Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help to infer the geometry of the coordination sphere. Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which can distinguish between different oxidation states and coordination geometries, for instance, differentiating between high-spin and low-spin octahedral Fe(III) complexes.
| Technique | Information Obtained | Reference |
| Elemental Analysis | Empirical formula | amazonaws.comamazonaws.com |
| Molar Conductance | Electrolytic nature of the complex | amazonaws.comamazonaws.com |
| Infrared (IR) Spectroscopy | Identification of coordinating atoms | amazonaws.comamazonaws.com |
| ¹H NMR Spectroscopy | Confirmation of ligand deprotonation | amazonaws.comamazonaws.com |
| Electronic (UV-Vis) Spectroscopy | Electronic transitions and geometry | |
| Magnetic Susceptibility | Magnetic moment, oxidation state, and geometry | |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, and angles | amazonaws.comamazonaws.comresearchgate.netresearchgate.netjournalcsij.com |
Crystallographic Studies of Coordination Complexes
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination complexes. opengeology.org For metal complexes of this compound derivatives, crystallographic studies have provided detailed insights into the coordination modes of the ligand and the geometry of the metal center.
For instance, in complexes of related ligands like 4-cyclohexyl-1-(1-(pyrazin-2-yl)ethylidene)thiosemicarbazide, X-ray diffraction studies have confirmed the coordination of the ligand to the metal ion. nih.gov Similarly, the crystal structure of a Zn(II) complex with 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide, [Zn(HL)₂], revealed a distorted octahedral geometry around the zinc ion. amazonaws.comjournalcsij.com In this complex, two deprotonated ligand molecules act as tridentate chelators, coordinating through a pyridine nitrogen atom, an azomethine nitrogen atom, and a sulfur atom. amazonaws.comjournalcsij.com The compound crystallizes in the triclinic space group P-1. amazonaws.comjournalcsij.comresearchgate.net
In the case of an iron(III) complex, [Fe(HL)₂]·(SCN)·(H₂O), with 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide, the Fe³⁺ ion is in an octahedral environment, coordinated by two tridentate ligand molecules. iosrjournals.org A zinc(II) complex with the same ligand, [Zn(H₂L)(SCN)₂], exhibits a pentacoordinated trigonal bipyramidal geometry. iosrjournals.orgresearchgate.net
While direct crystallographic data for the parent this compound is limited in the provided search results, the studies on its derivatives provide a strong indication of its potential coordination behavior. It is expected to coordinate in a similar bidentate or tridentate fashion, utilizing the azomethine nitrogen and the thione/thiolate sulfur atom as primary donor sites. The geometry of the resulting complexes would be influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.
Table 1: Selected Crystallographic Data for Metal Complexes of this compound Derivatives
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| [Zn(HL)₂]¹ | Triclinic | P-1 | 8.551(6) | 10.948(5) | 12.060(4) | 91.66(3) | 100.03(5) | 109.92(3) | 2 | amazonaws.comjournalcsij.comresearchgate.net |
| [Fe(HL)₂]·(SCN)·(H₂O)² | Monoclinic | P2₁/c | - | - | - | - | - | - | - | iosrjournals.org |
| [Zn(H₂L)(SCN)₂]² | Monoclinic | P2₁/c | - | - | - | - | - | - | - | iosrjournals.orgresearchgate.net |
| ¹ Ligand (HL): 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | ||||||||||
| ² Ligand (H₂L): 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide |
Spectroscopic Analysis of Metal Complexes (IR, UV-Vis, NMR, Mass)
Spectroscopic techniques are indispensable for characterizing coordination complexes and elucidating the coordination mode of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. In the IR spectra of thiosemicarbazone complexes, key vibrational bands are monitored for shifts upon complexation. researchgate.net The ν(C=N) (azomethine) stretching frequency in the free ligand typically shifts to lower or higher wavenumbers in the complexes, indicating coordination through the azomethine nitrogen. amazonaws.com The disappearance of the ν(N-H) band of the hydrazino group and the appearance of a new band for ν(C=N-N=C) suggests deprotonation and coordination of the ligand in its enol form. amazonaws.com The ν(C=S) band is also sensitive to coordination; a shift to a lower frequency and the appearance of a new band at a lower wavenumber is indicative of coordination through the sulfur atom. amazonaws.com For instance, in a Zn(II) complex of a this compound derivative, a weak band at 728 cm⁻¹ attributed to the C-S stretching vibration and the absence of the C=S stretching band around 1259 cm⁻¹ suggested coordination in the thiolate form. amazonaws.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of electronic transitions. mpg.de The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) transitions. iosrjournals.orgresearchgate.net In the case of transition metal complexes with d-electrons, d-d transitions can also be observed, which are often weak. iosrjournals.org For example, the UV-Vis spectrum of an Fe(III) complex of a this compound derivative showed a low-intensity d-d band at 671 nm, characteristic of an octahedral Fe(III) complex. iosrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes. amazonaws.com In the ¹H NMR spectrum of the free ligand, the proton of the hydrazino group (N-H) appears as a distinct signal. amazonaws.com Upon complexation, this signal may disappear, indicating deprotonation and coordination. amazonaws.com The chemical shifts of other protons in the vicinity of the coordinating atoms also experience changes.
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, which aids in confirming their composition. nih.gov
Table 2: Key Spectroscopic Data for Metal Complexes of this compound Derivatives
| Complex/Ligand | Technique | Key Bands/Signals | Interpretation | Ref. |
| 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | ¹H NMR | 12.05 ppm | N-H proton of the hydrazino group | amazonaws.com |
| [Zn(HL)₂]¹ | ¹H NMR | Absence of 12.05 ppm signal | Deprotonation and coordination | amazonaws.com |
| [Zn(HL)₂]¹ | IR (cm⁻¹) | 728 (C-S) | Coordination in thiolate form | amazonaws.com |
| [Fe(HL)₂]·(SCN)·(H₂O)² | UV-Vis (nm) | 671 | d-d transition in octahedral Fe(III) | iosrjournals.org |
| [Co(HL)(H₂L)]·(SCN)·(H₂O)² | UV-Vis (nm) | 622 | d-d transition in distorted octahedral Co | iosrjournals.org |
| ¹ Ligand (HL): 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | ||||
| ² Ligand (H₂L/HL): 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide |
Magnetic Measurements and Molar Conductivity
Magnetic Measurements: Magnetic susceptibility measurements provide valuable information about the electronic structure of transition metal complexes, specifically the number of unpaired electrons. alfa-chemistry.com This data helps in determining the spin state (high-spin or low-spin) and the geometry of the complex. researchgate.net For example, an Fe(III) complex of 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide was found to have a magnetic moment of 5.5 µB, consistent with a high-spin d⁵ configuration in an octahedral environment. researchgate.net A Cu(II) complex of the same ligand exhibited a magnetic moment of 1.85 µB, corresponding to one unpaired electron. researchgate.netresearchgate.net
Molar Conductivity: Molar conductivity measurements in a suitable solvent are used to determine whether the complex is an electrolyte or a non-electrolyte. semanticscholar.org This helps in ascertaining whether anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. semanticscholar.org For instance, a Zn(II) complex of 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide was found to be a non-electrolyte in DMF solution, indicating that the acetate groups were not present as counter-ions. amazonaws.comjournalcsij.com In contrast, some complexes of 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide were found to be 2:1 electrolytes. researchgate.net
Table 3: Magnetic Moment and Molar Conductivity Data for Metal Complexes of this compound Derivatives
| Complex | Magnetic Moment (µB) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Ref. |
| [Fe(HL)₂]·(SCN)·(H₂O)¹ | 5.5 | 70-75 | 2:1 electrolyte | researchgate.net |
| [Co(HL)(H₂L)]·(SCN)·(H₂O)¹ | 6.38 | 77-79 | - | researchgate.net |
| [Ni(HL)(SCN)]¹ | Diamagnetic | - | - | researchgate.net |
| [Cu(H₂L)₂(SCN)]·(H₂O)₂¹ | 1.85 | 5-8 | Non-electrolyte | researchgate.net |
| [Zn(HL)₂]² | - | - | Non-electrolyte | amazonaws.comjournalcsij.com |
| ¹ Ligand (H₂L/HL): 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide | ||||
| ² Ligand (HL): 4-methyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide |
Theoretical Studies of Metal Complexes
DFT Calculations on Complex Geometries and Electronic Structure
Density Functional Theory (DFT) has become a powerful tool for investigating the geometries and electronic structures of coordination complexes. semanticscholar.org DFT calculations can be used to optimize the ground-state geometries of complexes, providing theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data. mdpi.com For instance, DFT calculations on a La(III) complex of a thiosemicarbazide derivative were performed using the B3LYP functional with the LANL2DZ basis set for the complex. ekb.eg These calculations supported a 1:2 metal-to-ligand stoichiometry where the ligand acts as a bidentate donor through the azomethine nitrogen and thiol sulfur. ekb.eg
Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap suggests higher polarizability and reactivity. mdpi.com
Charge Distribution Analysis (Mulliken Population Analysis, Natural Population Analysis)
These analyses have been applied to thiosemicarbazide complexes to understand the charge distribution upon coordination. ekb.egekb.eg For a La(III) complex of a thiosemicarbazide derivative, both MPA and NPA were used to determine the atomic charges. ekb.egekb.eg The results indicated that the most negative atomic charges were associated with the nitrogen and deprotonated sulfur atoms in the complex, highlighting their role as donor centers. ekb.egekb.eg Such calculations help in understanding the degree of covalent and ionic character in the metal-ligand bonds.
Ligand Field Theory Applications
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wiley.comlibretexts.org The application of LFT helps in interpreting the electronic spectra and magnetic properties of these complexes. wiley.com
The d-d transitions observed in the UV-Vis spectra of transition metal complexes of this compound derivatives can be assigned using LFT. The energy of these transitions is related to the ligand field splitting parameter (Δ), which is a measure of the strength of the interaction between the metal and the ligands. numberanalytics.com For example, the d-d band observed at 671 nm for an octahedral Fe(III) complex and at 622 nm for a distorted octahedral Co(II) complex are direct consequences of the ligand field splitting of the d-orbitals. iosrjournals.org
The magnitude of the ligand field splitting also determines whether a complex will be high-spin or low-spin, which directly impacts its magnetic properties. libretexts.org By comparing the ligand field splitting energy (Δ) with the pairing energy (P), one can predict the spin state of the complex. libretexts.org The magnetic moment data, such as the high-spin nature of the Fe(III) complex (5.5 µB), can be rationalized within the framework of LFT. researchgate.net
Reactivity and Reaction Mechanisms of 1 Ethylidenethiosemicarbazide
Cyclization Reactions Leading to Heterocyclic Systems
The cyclization reactions of 1-ethylidenethiosemicarbazide are fundamental to its utility in synthetic chemistry, providing pathways to numerous biologically relevant heterocyclic structures. orientjchem.orgresearchgate.net
The synthesis of thiazole (B1198619) derivatives from this compound is a well-established process, typically involving reaction with α-halocarbonyl compounds. orientjchem.orgclockss.org For instance, refluxing 1-ethylidenethiosemicarbazides with α-haloketones such as chloroacetone (B47974) or 1-aryl-2-bromoethanones in the presence of a base leads to the formation of the corresponding 2-hydrazonothiazoles. orientjchem.org The reaction proceeds through initial S-alkylation by the α-haloketone, followed by intramolecular cyclization involving the hydrazone nitrogen and subsequent dehydration. clockss.org
Similarly, the reaction with 3-(2-bromoacetyl)-2H-chromen-2-one in ethanol (B145695) yields 2-hydrazonothiazoles featuring a coumarin (B35378) moiety. orientjchem.org The use of bis(α-ketohydrazonoyl chlorides) in the presence of triethylamine (B128534) allows for the synthesis of bis-(hydrazonothiazoles). orientjchem.org Furthermore, reacting this compound with chloroacetonitrile (B46850) in an ethanol/triethylamine mixture results in the formation of 2,5-dihydro-4-aminothiazole derivatives. orientjchem.org
| Reagent | Resulting Thiazole Derivative | Reference |
| α-Haloketones (e.g., chloroacetone) | 2-Hydrazonothiazoles | orientjchem.org |
| 1-Aryl-2-bromoethanones | 2-Hydrazono-4-arylthiazoles | orientjchem.org |
| 3-(2-Bromoacetyl)-2H-chromen-2-one | 2-Hydrazonothiazoles with a coumarin moiety | orientjchem.org |
| bis-[α-Ketohydrazonoyl chlorides] | bis-(Hydrazonothiazoles) | orientjchem.org |
| Chloroacetonitrile | 2,5-Dihydro-4-aminothiazole derivatives | orientjchem.org |
1,3-Thiazine derivatives can be synthesized from this compound by reacting it with compounds containing activated double or triple bonds. For example, the reaction with ethoxymethylenemalononitrile (B14416) in refluxing methanol (B129727) leads to the formation of 4-amino-2-hydrazono-1,3-thiazine-5-carbonitrile. orientjchem.org This reaction proceeds through a non-isolable intermediate. orientjchem.org Similarly, treatment with arylmethylenemalononitriles in a pyridine (B92270) solution yields 2-hydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles. orientjchem.org The reaction with tetracyanoethylene (B109619) can result in a mixture of 2-arylhydrazono-4-amino-1,3-thiazine-5,6,6-tricarbonitriles. orientjchem.org
| Reagent | Resulting 1,3-Thiazine Derivative | Reference |
| Ethoxymethylenemalononitrile | 4-Amino-2-hydrazono-1,3-thiazine-5-carbonitrile | orientjchem.org |
| Arylmethylenemalononitriles | 2-Hydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles | orientjchem.org |
| Tetracyanoethylene | 2-Arylhydrazono-4-amino-1,3-thiazine-5,6,6-tricarbonitriles | orientjchem.org |
Thiazolidin-4-one derivatives are readily accessible through the cyclocondensation of this compound with various reagents. The reaction with chloroethanoic acid in an ethanolic solution containing anhydrous sodium acetate (B1210297) affords thiazole-4(5H)-one derivatives. orientjchem.org Similarly, treatment with ethyl 2-bromopropanoate (B1255678) in the presence of piperidine (B6355638) yields 5-methyl-4-thiazolidenone. orientjchem.org Furthermore, the reaction with maleic anhydride (B1165640) results in the formation of 2-[2-hydrazono-4-oxo-4,5-dihydrothiazol-5-yl]ethanoic acid derivatives through a thia-Michael reaction. orientjchem.org Refluxing with dimethylacetylenedicarboxylate (DMAD) in methanol also produces thiazolidin-4-one derivatives. clockss.orgnih.gov
| Reagent | Resulting Thiazolidinone Derivative | Reference |
| Chloroethanoic acid | Thiazole-4(5H)-one derivatives | orientjchem.org |
| Ethyl 2-bromopropanoate | 5-Methyl-4-thiazolidenone | orientjchem.org |
| Maleic anhydride | 2-[2-Hydrazono-4-oxo-4,5-dihydrothiazol-5-yl]ethanoic acid derivatives | orientjchem.org |
| Dimethylacetylenedicarboxylate (DMAD) | Thiazolidin-4-one derivatives | clockss.orgnih.gov |
This compound is a precursor for the synthesis of 1,3,4-thiadiazoles. orientjchem.org The reaction with N-aryl carbohydrazonoyl chlorides, which lack a keto group, has been shown to produce nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazoles under both thermal and microwave irradiation conditions. orientjchem.org Additionally, cyclocondensation with acetic anhydride leads to the formation of 3,5-di(N-acetylamino)- nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazole derivatives. orientjchem.org The synthesis of 1,3,4-thiadiazoles often proceeds from the cyclization of thiosemicarbazides. sbq.org.br
While direct synthesis from this compound is less commonly detailed, 1,3,4-oxadiazoles can be synthesized from thiosemicarbazide (B42300) precursors. afasci.com For instance, the condensation of thiosemicarbazide with acid chlorides, followed by a ring-closing reaction, can yield 2-amino-1,3,4-oxadiazole derivatives. afasci.com The conversion of thiosemicarbazides to 1,3,4-oxadiazoles can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and potassium iodide. afasci.com
| Reagent | Resulting Heterocycle | Reference |
| N-Aryl carbohydrazonoyl chlorides | nih.govCurrent time information in Bangalore, IN.ontosight.aiThiadiazoles | orientjchem.org |
| Acetic anhydride | 3,5-di(N-acetylamino)- nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazole derivatives | orientjchem.org |
| Acid chlorides (followed by cyclization) | 2-Amino-1,3,4-oxadiazoles (from thiosemicarbazide) | afasci.com |
Generation of Thiazolidinones
Reaction with Electrophiles and Nucleophiles
The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers, allowing for a diverse range of reactions. orientjchem.orgvedantu.com The sulfur atom of the thiocarbonyl group and the nitrogen atoms of the hydrazone and amino groups are nucleophilic sites. orientjchem.orgnih.gov These sites readily react with various electrophiles. nih.gov
Reactions with Electrophiles:
α-Haloketones and α-Haloesters: As discussed in the formation of thiazoles and thiazolidinones, these electrophiles react with the sulfur atom of this compound, initiating a cyclization cascade. orientjchem.org
Anhydrides: Acetic anhydride and maleic anhydride act as electrophiles, leading to acylation and subsequent cyclization to form thiadiazole and thiazolidinone derivatives, respectively. orientjchem.org
Activated Alkenes and Alkynes: Michael acceptors like arylmethylenemalononitriles and dimethylacetylenedicarboxylate (DMAD) undergo addition reactions with the nucleophilic sulfur, leading to the formation of 1,3-thiazine and thiazolidinone systems. orientjchem.orgclockss.org
Reactions with Nucleophiles: The primary electrophilic center in this compound is the carbon atom of the ethylidene group (C=N). While less common, this site can potentially react with strong nucleophiles. However, the predominant reactivity of this compound is as a nucleophile. orientjchem.org
Mechanistic Pathways of Derivatization Reactions
The derivatization of this compound into various heterocyclic systems proceeds through distinct mechanistic pathways, primarily involving cyclocondensation and addition-cyclization sequences.
In the formation of thiazoles from α-haloketones, the mechanism typically begins with the nucleophilic attack of the thione sulfur atom on the electrophilic carbon of the α-haloketone. This S-alkylation is followed by an intramolecular cyclization, where a nitrogen atom of the thiosemicarbazide moiety attacks the carbonyl carbon of the former ketone. The final step is a dehydration reaction, which leads to the aromatic thiazole ring. clockss.org
The synthesis of 1,3-thiazines from reactions with activated alkenes like arylmethylenemalononitriles involves a Michael-type addition. The nucleophilic sulfur atom of the thiosemicarbazide adds to the β-carbon of the activated alkene. This is followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the formation of the six-membered thiazine (B8601807) ring. orientjchem.org
For the generation of thiazolidinones , for instance with maleic anhydride, the reaction proceeds via a thia-Michael addition followed by an intramolecular cyclization. orientjchem.org When reacting with DMAD, the mechanism involves the initial addition of the sulfur atom to one of the acetylenic carbons, followed by cyclization of the resulting intermediate to form the thiazolidinone ring. clockss.org
The formation of 1,3,4-thiadiazoles from N-aryl carbohydrazonoyl chlorides involves the initial reaction of the thiosemicarbazide with the hydrazonoyl chloride, followed by the elimination of hydrogen chloride and subsequent cyclization. orientjchem.org When acetic anhydride is used, the reaction involves acetylation of the primary nitrogen of the thiourea (B124793) residue, followed by intramolecular cyclization of the thiol group onto the imino group, and subsequent acetylation of the NH group of the resulting 1,3,4-thiadiazole (B1197879) ring. orientjchem.org
Advanced Research Applications and Design Principles
Rational Design of Novel Chemical Entities Incorporating the 1-Ethylidenethiosemicarbazide Scaffold
The rational design of new molecules is a cornerstone of modern medicinal chemistry and materials science. The this compound scaffold is particularly valued for its utility as both a precursor in organic synthesis and a fundamental building block for constructing complex molecular architectures. orientjchem.orgingentaconnect.com This is largely due to its reactive nature and the presence of multiple coordination sites—specifically the thione/thiolate sulfur and hydrazone nitrogen atoms—which allow for diverse chemical modifications and interactions. orientjchem.org
As Precursors in Organic Synthesis
In synthetic organic chemistry, precursors are the starting materials that are transformed through a series of reactions into a desired final product. This compound serves as an excellent precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.net Its structure is readily amenable to cyclization and condensation reactions, making it a valuable starting point for generating more complex molecules.
For instance, it is frequently used to synthesize various azoles and azines. orientjchem.org Specific examples include its reaction with:
Hydrazonoyl halides and dimethylacetylene dicarboxylate (DMAD) to yield arylazothiazoles and 1,3-thiazolidin-4-one derivatives. nih.govresearchgate.net
Substituted methylenemalononitriles to form 1,3-thiazine derivatives. researchgate.net
α-haloketones and chloroacetic acid to produce thiazoles and thiazolin-4-one derivatives, respectively. researchgate.net
3-(2-bromoacetyl)-2H-chromen-2-one to create 2-hydrazonothiazoles featuring a coumarin (B35378) moiety. orientjchem.org
These reactions highlight the role of this compound as a versatile precursor, enabling the construction of diverse heterocyclic systems that are of significant interest in medicinal chemistry. orientjchem.orgresearchgate.net
| Starting Material | Reagent | Resulting Heterocycle |
| This compound | Hydrazonoyl Halides | Arylazothiazoles |
| This compound | Dimethylacetylene dicarboxylate (DMAD) | 1,3-Thiazolidin-4-one |
| This compound | Methylenemalononitriles | 1,3-Thiazine |
| This compound | α-Haloketones | Thiazole (B1198619) |
| This compound | Chloroacetic acid | Thiazolin-4-one |
| A summary of heterocyclic compounds synthesized from this compound. orientjchem.orgnih.govresearchgate.net |
Building Blocks for Complex Molecular Architectures
Beyond being a simple precursor, this compound functions as a "building block," a modular unit used in the bottom-up assembly of sophisticated molecular structures. orientjchem.org This concept is central to creating molecules with specific, pre-designed functions. The compound's inherent reactivity and defined geometry allow it to be incorporated into larger, multi-component structures. orientjchem.org
Ethylidenethiosemicarbazides have been successfully employed as foundational units to construct a variety of complex molecules, including bis-thiazoles, orientjchem.orgCurrent time information in Bangalore, IN.researchgate.netthiadiazoles, and orientjchem.orgCurrent time information in Bangalore, IN.researchgate.netoxadiazoles. orientjchem.org For example, the reaction of ethylidenethiosemicarbazides with 1,4-bis-(2-bromoacetyl)benzene results in the formation of 1,4-phenylene-bis-thiazolyl derivatives, demonstrating how the core unit can be used to build larger, symmetrical architectures. orientjchem.org This modular approach is crucial in fields ranging from medicinal chemistry to materials science for developing compounds with novel properties.
Investigating Molecular Interactions and Binding Mechanisms
Understanding how a molecule interacts with biological targets is fundamental to drug design and chemical biology. Derivatives of this compound are frequently studied to elucidate these interactions, particularly with proteins and enzymes.
Ligand-Target Interactions (e.g., Molecular Docking Studies with Proteins for mechanistic understanding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a target protein), providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.gov This method is invaluable for the rational design of enzyme inhibitors and other therapeutic agents. nih.gov
Several studies have utilized molecular docking to understand how this compound derivatives interact with biological targets. nih.gov These computational analyses help to interpret experimental results and guide the synthesis of more potent and selective compounds. The primary goal is to understand the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-target recognition process. nih.gov
For example, docking studies have been performed to:
Interpret the binding mode of cytotoxic derivatives and their interaction with enzymes like mitochondrial lactate (B86563) dehydrogenase. nih.gov
Evaluate the binding affinity of novel thiazole derivatives with specific receptor sites, helping to explain their biological activity. researchgate.net
Confirm the crucial role of specific functional groups, such as the -NH group, in forming key hydrogen bonds with target enzymes. ijper.org
| Derivative Class | Target Enzyme/Protein | Key Findings from Docking Studies |
| Thiazolyl-thiazole derivatives | Mitochondrial lactate dehydrogenase | Interpretation of binding mode to explain cytotoxic activity. nih.gov |
| Pyridone derivatives | Urease, Carbonic anhydrase | Supported experimental findings of enzyme inhibition. researchgate.net |
| Benzo[d]oxazol-yl ethanethioate | GK, DPP-IV, α-amylase, α-glucosidase | Identified crucial hydrogen bonding and hydrophobic interactions. ijper.org |
| A table summarizing molecular docking studies on compounds related to or analogous to this compound derivatives. |
Elucidating Enzyme Inhibition Mechanisms (from a chemical interaction perspective)
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the mechanism of inhibition from a chemical interaction perspective—whether it is competitive, non-competitive, or mixed-type—is critical for developing effective drugs.
Derivatives of this compound have been identified as inhibitors of various enzymes. nih.gov For instance, certain thiazolyl-thiazole compounds derived from this scaffold have been shown to inhibit mitochondrial lactate dehydrogenase enzymes. nih.gov Metal complexes of related Schiff bases have demonstrated potent inhibition of urease, with kinetic studies revealing mixed-type or non-competitive inhibition mechanisms. mdpi.com This indicates that the inhibitors can bind to either the free enzyme or the enzyme-substrate complex at a site distinct from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. mdpi.com The ability to chelate metal ions is also a key feature of ethylidenethiosemicarbazides, and the resulting metal complexes often exhibit enhanced biological activity, including more potent enzyme inhibition. orientjchem.orgmdpi.com
Exploration in Catalysis
While this compound is primarily known as a precursor for biologically active compounds, its structural features suggest potential applications in catalysis. The ability of thiosemicarbazide (B42300) derivatives to form stable complexes with a wide range of transition metals is particularly relevant. orientjchem.orgresearchgate.net Metal complexes are at the heart of many catalytic processes in industrial and organic chemistry. mdpi.com
Schiff base ligands, a class to which this compound belongs, can form metal complexes that act as effective catalysts for various organic transformations, such as oxidation reactions. nih.gov For example, Mn(III) Schiff base complexes have been used as catalysts for the epoxidation of alkenes. nih.gov Furthermore, the use of organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst for the synthesis of thiazole and 1,3-thiazine derivatives from an ethylidenethiosemicarbazide precursor, highlighting the role of catalysis in the synthetic utility of this compound class. semanticscholar.org While the direct use of this compound itself as a catalyst is not extensively documented, the catalytic activity of its metal complexes and the catalyzed synthesis of its derivatives are active areas of research. researchgate.netsemanticscholar.orgnih.gov
Metal Complexes as Catalytic Systems
The unique structural features of this compound, particularly the presence of nitrogen and sulfur donor atoms, make it an excellent ligand for forming stable complexes with a wide array of transition metals. These metal complexes are not merely structurally interesting but have emerged as significant catalytic systems in various organic transformations. The versatility in coordination modes, where thiosemicarbazones can act as bidentate or tridentate ligands, allows for the fine-tuning of the electronic and steric properties of the metal center, which in turn dictates the catalytic activity.
The coordination of this compound to a metal ion often enhances its lipophilicity and can lead to coordination compounds that are more catalytically active than the free ligand. These complexes are frequently considered pre-catalysts, as the active catalytic species may be formed in situ under reaction conditions. Research has demonstrated the application of transition metal complexes of thiosemicarbazones in a broad spectrum of catalytic reactions. These include oxidation, transfer hydrogenation, reduction, and various carbon-carbon bond-forming cross-coupling reactions.
For instance, palladium(II) complexes with thiosemicarbazone ligands have been effectively used in Suzuki-Miyaura and Sonogashira cross-coupling reactions. Similarly, nickel complexes have shown catalytic efficiency in Heck reactions, while ruthenium complexes are effective for the oxidation of alcohols. The choice of the metal, the substituents on the thiosemicarbazone backbone, and the reaction conditions all play a crucial role in the efficacy and selectivity of the catalytic process.
Table 1: Examples of Catalytic Applications of Metal-Thiosemicarbazone Complexes
| Metal Center | Ligand Type | Reaction Catalyzed | Key Findings | Reference(s) |
|---|---|---|---|---|
| Palladium (Pd) | Pyrenealdehyde thiosemicarbazonide | Sonogashira Coupling | Air-stable complex; catalyzes reaction at room temperature with 0.5-1 mol% loading. | |
| Palladium (Pd) | Ligand from pyridoxal (B1214274) thiosemicarbazone | A3 Coupling | Forms a dianionic tridentate O,N,S-coordinating ligand with the metal. | |
| Nickel (Ni) | Bis(thiosemicarbazone) | Heck Reaction | Moderate to very good conversions for aryl bromides with various acrylates and styrenes. | |
| Ruthenium (Ru) | 1-phenylacetyl-4-phenyl-3-thiosemicarbazide | Alcohol Oxidation | Efficiently oxidizes primary alcohols to aldehydes/acids and secondary alcohols to ketones. |
Mechanistic Aspects of Catalytic Action
The catalytic prowess of this compound-metal complexes stems from intricate mechanistic pathways where the ligand is often more than a mere spectator. Thiosemicarbazone ligands are frequently "non-innocent," meaning they actively participate in the catalytic cycle by storing and transferring both electrons and protons. This ability is crucial in reactions like the hydrogen evolution reaction (HER), where the ligand can act as a proton relay.
Detailed mechanistic studies, often combining experimental work with theoretical calculations like Density Functional Theory (DFT), have begun to unravel how these catalysts function. For HER catalysis involving nickel and cobalt thiosemicarbazone complexes, the mechanism is highly dependent on the metal center and the strength of the proton source used.
In one proposed mechanism for a nickel-thiosemicarbazone complex, the process begins with a proton-coupled electron transfer (PCET) to a distal nitrogen atom on the ligand. Subsequent protonation can occur at different nitrogen sites, leading to distinct catalytic pathways. The formation of the H-H bond is often identified as the rate-limiting step in the cycle. For cobalt-based systems with a weaker proton source, a metal-centered pathway has been suggested, where the ligand's primary role is to act as an electron relay. In other systems, such as dinuclear molybdenum complexes, a Volmer-Tafel mechanism has been elucidated, involving the initial reduction of the metal cluster, formation of a metal hydride, and subsequent protonation on the ligand's thiolate sulfur atom to release H₂.
Furthermore, in oxidation reactions, noncovalent interactions between the terminal N-H groups of the coordinated thiosemicarbazone and the oxidizing agent (e.g., molecular oxygen) have been found to be significant, influencing the reaction kinetics. This highlights the nuanced and multifaceted role of the ligand structure in directing the catalytic event.
Table 2: Mechanistic Insights into Catalysis by Metal-Thiosemicarbazone Complexes
| Catalytic System | Reaction | Key Mechanistic Features | Influencing Factors | Reference(s) |
|---|---|---|---|---|
| Nickel-Thiosemicarbazone | Hydrogen Evolution (HER) | Ligand-centered pathway; protonation of distal N atoms; H-H bond formation is rate-limiting. | Strength of proton source (e.g., TFA) favors a Proton-Coupled Electron Transfer (PCET) step. | |
| Cobalt-Thiosemicarbazone | Hydrogen Evolution (HER) | Metal-centered pathway; ligand acts as an electron relay. | Weaker proton source (e.g., Et₃NH⁺) leads to a different pathway (ECEC-type cycle). | |
| Molybdenum-Thiosemicarbazone | Hydrogen Evolution (HER) | Volmer-Tafel mechanism; formation of a molybdenum hydride; protonation on thiolate sulfur. | The basicity of the ligand can influence its activity as a proton relay. |
Q & A
Q. What are the critical steps in synthesizing and characterizing 1-Ethylidenethiosemicarbazide to ensure reproducibility?
Methodological Answer:
- Synthesis Protocol : Use a stepwise approach, documenting reaction conditions (temperature, solvent, molar ratios) and purification methods (recrystallization, chromatography). For reproducibility, include detailed stoichiometry and catalyst details .
- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, elemental analysis is required to confirm composition .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis in the main text or supplementary materials, depending on data volume .
Q. Which analytical techniques are most effective for assessing the purity and stability of this compound under varying conditions?
Methodological Answer:
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Validate methods using ICH guidelines for specificity, linearity, and precision .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy or LC-MS to identify degradation products .
- Data Presentation : Summarize results in tables (e.g., peak area vs. time) and reference calibration curves in supplementary files .
Q. How should researchers design experiments to evaluate the biological activity of this compound while minimizing confounding variables?
Methodological Answer:
- Experimental Design : Use a controlled study with positive/negative controls. Define dependent variables (e.g., IC₅₀ for enzyme inhibition) and independent variables (e.g., concentration, pH) .
- Bias Mitigation : Randomize sample treatment orders and employ blinding during data collection. Validate assays using established protocols (e.g., Ellman’s assay for thiol reactivity) .
- Data Validation : Replicate experiments ≥3 times and report standard deviations. Cross-check results with literature for consistency .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., assay protocols, compound purity) .
- Statistical Reconciliation : Apply Cochran’s Q test to assess variability. Stratify data by experimental conditions (e.g., cell lines, incubation time) .
- Mechanistic Studies : Perform dose-response assays under standardized conditions and compare with conflicting studies. Use in silico docking (e.g., AutoDock Vina) to validate binding hypotheses .
Q. How can computational modeling be integrated with experimental data to predict the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- Model Selection : Use DFT calculations (e.g., Gaussian 16) to study electronic properties and reaction pathways. Validate with experimental kinetic data (e.g., Arrhenius plots) .
- Hybrid Workflow :
- Data Integration : Publish raw computational inputs/outputs in repositories (e.g., Zenodo) for transparency .
Q. What systematic approaches should be employed to assess the reproducibility of this compound's synthesis and pharmacological effects in independent laboratories?
Methodological Answer:
- Interlaboratory Studies : Design a round-robin test with ≥3 labs using identical protocols. Share detailed SOPs, including equipment calibration steps .
- Reproducibility Metrics : Calculate Cohen’s κ for qualitative outcomes (e.g., crystal morphology) and intraclass correlation coefficients for quantitative data (e.g., yield) .
- Troubleshooting : Host collaborative workshops to address discrepancies (e.g., solvent purity, humidity). Publish negative results in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
